Ethyl (2,4-dihydroxyphenyl)iminoacetate hydrochloride
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Overview
Description
Ethyl (2,4-dihydroxyphenyl)iminoacetate hydrochloride is a chemical compound with the molecular formula C10H12ClNO4 It is known for its unique structure, which includes both ethyl and iminoacetate groups attached to a dihydroxyphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2,4-dihydroxyphenyl)iminoacetate hydrochloride typically involves the reaction of 2,4-dihydroxybenzaldehyde with ethyl glycinate hydrochloride under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as hydrochloric acid. The mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The product is then purified through crystallization or other separation techniques to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2,4-dihydroxyphenyl)iminoacetate hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The hydroxyl groups on the phenyl ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Ethyl (2,4-dihydroxyphenyl)aminoacetate hydrochloride.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
Ethyl (2,4-dihydroxyphenyl)iminoacetate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of ethyl (2,4-dihydroxyphenyl)iminoacetate hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved may include oxidative stress pathways, where the compound exerts its effects by modulating the levels of reactive oxygen species (ROS) and other related molecules.
Comparison with Similar Compounds
Ethyl (2,4-dihydroxyphenyl)iminoacetate hydrochloride can be compared with other similar compounds, such as:
Dopamine hydrochloride: Both compounds contain a phenyl ring with hydroxyl groups, but dopamine has an amine group instead of an iminoacetate group.
Ethyl (3,4-dihydroxyphenyl)iminoacetate hydrochloride: Similar structure but with hydroxyl groups at different positions on the phenyl ring.
Ethyl (2,4-dihydroxyphenyl)aminoacetate hydrochloride: The reduced form of this compound.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
35092-73-0 |
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Molecular Formula |
C10H12ClNO4 |
Molecular Weight |
245.66 g/mol |
IUPAC Name |
ethyl 2-(2,4-dihydroxyphenyl)-2-iminoacetate;hydrochloride |
InChI |
InChI=1S/C10H11NO4.ClH/c1-2-15-10(14)9(11)7-4-3-6(12)5-8(7)13;/h3-5,11-13H,2H2,1H3;1H |
InChI Key |
HERBXOHJUSUAPU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=N)C1=C(C=C(C=C1)O)O.Cl |
Origin of Product |
United States |
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